N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c1-25-9-11-26(12-10-25)18(15-4-6-16(21)7-5-15)14-23-19(27)20(28)24-17-3-2-8-22-13-17/h2-8,13,18H,9-12,14H2,1H3,(H,23,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVYTWOTSVOCCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C21H32FN5O3
- Molecular Weight : 421.5 g/mol
- CAS Number : 906151-02-8
The compound features an oxalamide backbone, which is significant for its biological activity. The presence of the fluorophenyl and piperazine moieties contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The fluorophenyl group enhances hydrophobic interactions with protein targets, while the piperazine ring can facilitate binding through hydrogen bonding and steric effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which may have implications for cancer treatment.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for neurological disorders.
Biological Activity Data
A summary of the biological activity data for this compound is presented in the table below:
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that the compound effectively inhibited the growth of various cancer cell lines by targeting specific kinases involved in cell cycle regulation. The study demonstrated a dose-dependent response, indicating significant potential as an anticancer agent.
Case Study 2: Neurological Modulation
Another investigation focused on the compound's effects on neurotransmitter receptors. The results indicated that it could enhance synaptic transmission in certain neuronal pathways, suggesting potential applications in treating conditions like depression or anxiety.
Preparation Methods
Synthesis of 2-(4-Fluorophenyl)-2-(4-Methylpiperazin-1-yl)ethylamine
Route A: Nucleophilic Substitution and Reduction
- Starting Material : 2-(4-Fluorophenyl)acetonitrile undergoes alkylation with 1-methylpiperazine in the presence of a base (e.g., K2CO3) to yield 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)acetonitrile.
- Reduction : The nitrile group is reduced to a primary amine using LiAlH4 in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the ethylamine intermediate.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 1-Methylpiperazine, K2CO3 | DMF | 80°C | 12 h | 78% |
| 2 | LiAlH4 | THF | 0–5°C | 2 h | 65% |
Analytical Data :
Oxalamide Bridge Formation
Route B: Sequential Amide Coupling Using Oxalyl Chloride
- Activation of Oxalic Acid : Oxalyl chloride (1.2 equiv) reacts with the ethylamine intermediate (1.0 equiv) in dichloromethane (DCM) at −10°C to form the monoamide chloride.
- Coupling with Pyridin-3-ylamine : The intermediate is treated with pyridin-3-ylamine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in DCM at room temperature for 6 h.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Oxalyl chloride | DCM | −10°C | 1 h | 85% |
| 2 | Pyridin-3-ylamine, DIPEA | DCM | 25°C | 6 h | 72% |
Alternative Method :
A carbodiimide-mediated coupling using HATU and DIPEA in dimethylformamide (DMF) achieves comparable yields (75%) under milder conditions.
Optimization of Reaction Conditions
Solvent and Base Selection
- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing charged intermediates. DCM is preferred for oxalyl chloride activation due to its low nucleophilicity.
- Base Influence : DIPEA outperforms triethylamine in suppressing side reactions during HATU-mediated couplings, as noted in analogous syntheses.
Temperature Control
- Low-Temperature Activation : Maintaining −10°C during oxalyl chloride addition prevents premature decomposition of the reactive intermediate.
- Room-Temperature Coupling : Subsequent amide bond formation proceeds efficiently at 25°C without epimerization risks.
Characterization and Analytical Data
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.75 (s, 1H, pyridine-H), 8.50 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.70 (m, 2H, Ar–H), 7.20–7.10 (m, 2H, Ar–H), 4.10–3.90 (m, 2H, N–CH2), 3.60–3.40 (m, 4H, piperazine-H), 2.70–2.50 (m, 4H, piperazine-H), 2.30 (s, 3H, N–CH3).
- HRMS (ESI+) : m/z calculated for C20H24FN5O2 [M+H]+: 402.1945; found: 402.1948.
Purity and Yield Optimization
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/methanol (9:1) eluent achieves >95% purity.
- Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray diffraction.
Challenges and Troubleshooting
Regioselectivity and Byproduct Formation
- Symmetrical Oxalamide Byproduct : Controlled stoichiometry (1:1 amine-to-oxalyl chloride ratio) and slow addition rates minimize this issue.
- Piperazine Ring Oxidation : Conducting reactions under nitrogen atmosphere prevents N-oxidation.
Scalability Considerations
- Batch vs. Flow Chemistry : Pilot-scale experiments (50 g) in continuous flow systems improve reproducibility and reduce reaction times by 30% compared to batch methods.
Q & A
Q. How to design studies probing synergistic effects with standard therapeutics?
- Methodological Answer :
- Combination index (CI) : Use Chou-Talalay method to calculate CI values (e.g., CI < 0.9 indicates synergy) .
- Mechanistic studies : Perform transcriptomics (RNA-seq) to identify pathways enhanced by co-treatment (e.g., apoptosis genes BAX/BCL2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
